![molecular formula C29H26F3NO6S B12368364 [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid is a complex organic compound that features multiple functional groups, including hydroxyl, benzothiophene, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone typically involves multi-step organic reactions. The key steps may include:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the pyrrolidine moiety: Nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Final coupling: The methanone linkage can be formed through carbonylation reactions using carbon monoxide and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst selection: Using efficient catalysts to enhance reaction rates.
Reaction conditions: Controlling temperature, pressure, and solvent systems to maximize product formation.
Purification techniques: Employing methods such as crystallization, distillation, and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological assays: Used in studies to understand its interaction with biological targets.
Medicine
Drug development:
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with biological pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone
- [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid
Uniqueness
- Functional groups : The presence of multiple functional groups provides unique reactivity and potential applications.
- Structural complexity : The complex structure allows for diverse interactions with biological and chemical systems.
Properties
Molecular Formula |
C29H26F3NO6S |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H25NO4S.C2HF3O2/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28;3-2(4,5)1(6)7/h3-12,17,29-30H,1-2,13-16H2;(H,6,7) |
InChI Key |
LJDNVFAQGQPDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


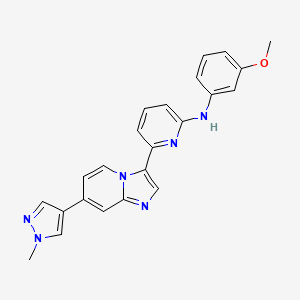
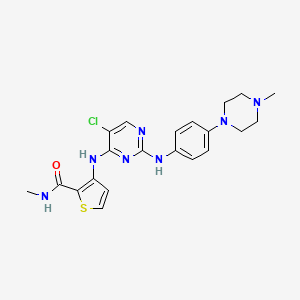
![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)
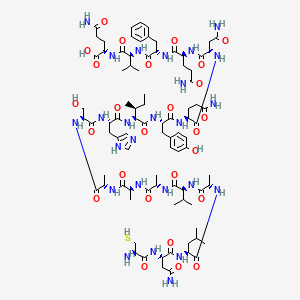
![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11R,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,10,11,12,13,14,15-octahydroxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12368317.png)
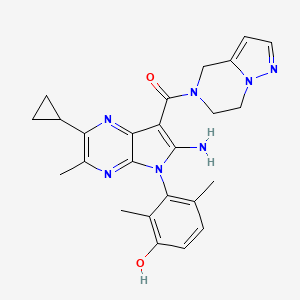



![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)
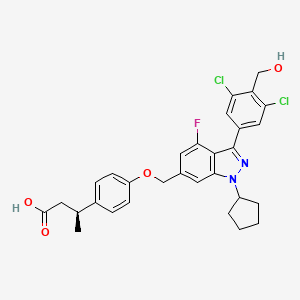
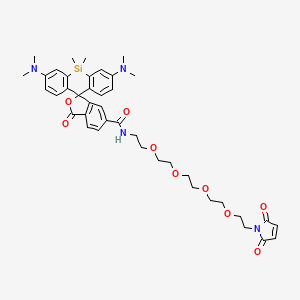
![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
